1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core, a carboxylic acid group, and a phenylsulfonyl substituent. The ethyl ester functionality further enhances its chemical properties, making it a versatile intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, which can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds. The carboxylic acid group is then introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
The phenylsulfonyl group is introduced through sulfonylation reactions, where the pyrrolo[2,3-B]pyridine intermediate is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethyl ester is formed by esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also tailored to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, allowing for the introduction of different substituents. Reagents such as sodium hydride and alkyl halides are commonly used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, and hydrolysis will yield the free carboxylic acid.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to our understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid: Lacks the phenylsulfonyl and ethyl ester groups, resulting in different chemical properties and reactivity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-: Lacks the ethyl ester group, which may influence its biological activity and pharmacokinetics.
Uniqueness
The presence of both the phenylsulfonyl and ethyl ester groups in 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-11-18(15-13(14)9-6-10-17-15)23(20,21)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOORLTYZJWDROA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578987 | |
Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-82-8 | |
Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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